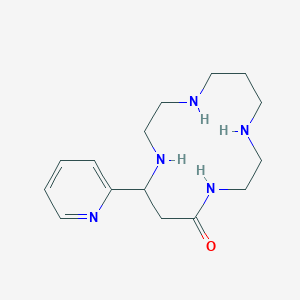
7-(Pyridin-2-yl)-1,4,8,11-tetraazacyclotetradecan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Pyridin-2-yl)-1,4,8,11-tetraazacyclotetradecan-5-one is a heterocyclic compound that features a pyridine ring attached to a macrocyclic tetraazacyclotetradecane structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Pyridin-2-yl)-1,4,8,11-tetraazacyclotetradecan-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine-2-carboxaldehyde with a tetraamine precursor in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as toluene and the application of heat to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
7-(Pyridin-2-yl)-1,4,8,11-tetraazacyclotetradecan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Aplicaciones Científicas De Investigación
7-(Pyridin-2-yl)-1,4,8,11-tetraazacyclotetradecan-5-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as catalysts and sensors.
Mecanismo De Acción
The mechanism of action of 7-(Pyridin-2-yl)-1,4,8,11-tetraazacyclotetradecan-5-one involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological targets, such as enzymes or receptors, leading to various biological effects. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion coordinated with the compound .
Comparación Con Compuestos Similares
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds also contain a pyridine ring and are known for their biological activities.
Imidazo[1,2-a]pyridines: Another class of compounds with a pyridine ring, known for their medicinal properties.
Uniqueness
7-(Pyridin-2-yl)-1,4,8,11-tetraazacyclotetradecan-5-one is unique due to its macrocyclic structure, which provides enhanced stability and the ability to form strong complexes with metal ions. This property distinguishes it from other similar compounds and makes it particularly valuable in applications requiring robust coordination chemistry .
Propiedades
Número CAS |
108643-56-7 |
|---|---|
Fórmula molecular |
C15H25N5O |
Peso molecular |
291.39 g/mol |
Nombre IUPAC |
7-pyridin-2-yl-1,4,8,11-tetrazacyclotetradecan-5-one |
InChI |
InChI=1S/C15H25N5O/c21-15-12-14(13-4-1-2-7-18-13)19-10-8-16-5-3-6-17-9-11-20-15/h1-2,4,7,14,16-17,19H,3,5-6,8-12H2,(H,20,21) |
Clave InChI |
PFUKFJWWNYQHEU-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCNC(CC(=O)NCCNC1)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



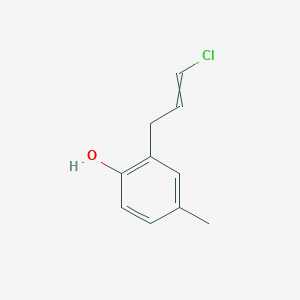

![Bis(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)methanone](/img/structure/B14320180.png)
![1-[(2-Methylpentan-3-yl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14320186.png)
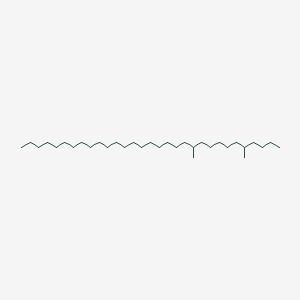
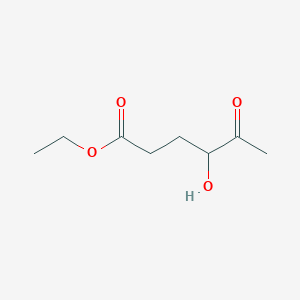
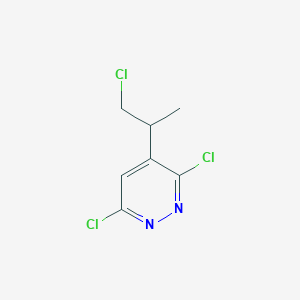
![2-[(4-Methylanilino)methylidene]cyclopentan-1-one](/img/structure/B14320219.png)

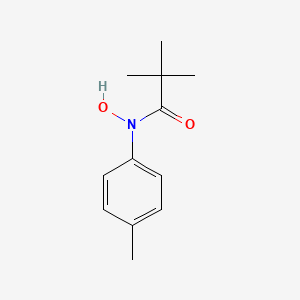
![4-{[3-(Octadecylamino)propyl]amino}pentanoic acid](/img/structure/B14320233.png)
![(4-Chlorophenyl)[2-(2-hydroxyphenoxy)phenyl]methanone](/img/structure/B14320246.png)
![4-{[2-(Diphenylarsanyl)phenyl]methyl}benzonitrile](/img/structure/B14320252.png)
